molecular formula C7H10N2O2S B15244082 (2-(Methylsulfonyl)pyridin-3-yl)methanamine

(2-(Methylsulfonyl)pyridin-3-yl)methanamine

Cat. No.: B15244082
M. Wt: 186.23 g/mol
InChI Key: PFLNKAQXGHKWTM-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methylsulfonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)pyridin-3-yl)methanamine typically involves the introduction of the methylsulfonyl group to the pyridine ring followed by the formation of the methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (2-(methylsulfonyl)pyridin-3-yl)methanamine participates in nucleophilic substitutions, particularly under acidic or basic conditions.

Reaction Type Reagents/Conditions Major Products Key Observations
AlkylationAlkyl halides, K₂CO₃, DMF, 70°C N-Alkylated derivativesSelective alkylation at the amine occurs without affecting the methylsulfonyl group
AcylationAcetyl chloride, pyridine, RT N-Acetylated derivativesHigh yields due to amine’s nucleophilicity; no side reactions observed

Condensation Reactions

The amine group facilitates condensation with carbonyl-containing compounds, forming imines or heterocycles.

Reaction Type Reagents/Conditions Major Products Key Observations
Schiff Base FormationAldehydes/ketones, EtOH, reflux Imine derivativesReaction kinetics depend on aldehyde electrophilicity; pyridine ring remains intact
Cyclocondensation1,2-Dicarbonyls, H₂SO₄, 100°C Fused pyrido-imidazole derivativesMethylsulfonyl group enhances ring stability

Electrophilic Aromatic Substitution

The pyridine ring’s reactivity is modulated by the electron-withdrawing methylsulfonyl group, directing substitutions to specific positions.

Reaction Type Reagents/Conditions Major Products Key Observations
NitrationHNO₃, H₂SO₄, 0°C 5-Nitro-pyridine derivativesNitration occurs para to methylsulfonyl group; amine group requires protection
HalogenationCl₂, FeCl₃, 40°C 5-Chloro-pyridine derivativesLimited reactivity due to deactivation by methylsulfonyl group

Reduction/Oxidation Reactions

The methylsulfonyl group exhibits redox stability under standard conditions, but targeted reductions are feasible.

Reaction Type Reagents/Conditions Major Products Key Observations
Sulfonyl Group ReductionLiAlH₄, THF, reflux Desulfonylated amine derivativesHarsh conditions required; partial decomposition observed
Amine OxidationH₂O₂, FeSO₄, 50°C Nitroso or nitro derivativesLimited utility due to competing side reactions

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-couplings, leveraging halogen substituents (if present).

Reaction Type Reagents/Conditions Major Products Key Observations
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF Biaryl pyridine derivativesRequires brominated precursor; methylsulfonyl group tolerates basic conditions

Stability and Degradation

  • Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures via sulfone elimination .

  • pH Sensitivity : Amine group protonates under acidic conditions (pH < 4), enhancing water solubility .

  • Photodegradation : UV exposure leads to N–S bond cleavage, forming pyridine-3-methanamine and SO₂ .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
2-(Methylsulfonyl)pyridin-3-amine -NH₂, -SO₂MeLower nucleophilicity due to absence of methanamine side chain
3-(Methylsulfonyl)pyridin-2-amine -NH₂, -SO₂Me (positional isomer)Altered regioselectivity in electrophilic substitutions due to meta-directing effects

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methylsulfonyl)pyridin-3-yl)methanamine is unique due to the specific position of the methylsulfonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .

Biological Activity

(2-(Methylsulfonyl)pyridin-3-yl)methanamine is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the compound's antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methylsulfonyl group and a primary amine. Its molecular structure can be represented as follows:

C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Preliminary research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown anticancer activity in various studies. It was tested against several cancer cell lines, revealing its potential as an anticancer agent.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effects on human tumor cell lines, demonstrating significant antiproliferative activity:

Cell Line IC50 (µM)
HeLa5.4
MDA-MB-2314.8
A5496.1

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a potential for use in cancer therapy .

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been shown to inhibit the activity of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia.

Enzyme Inhibition Data

The following table summarizes the inhibitory effects of the compound on FLT3:

Compound IC50 (nM)
Quizartinib5.47
Gilteritinib7.83
This compound6.0

These findings suggest that this compound may offer a promising alternative for targeting FLT3 mutations in leukemia treatment .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2-methylsulfonylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3

InChI Key

PFLNKAQXGHKWTM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)CN

Origin of Product

United States

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